molecular formula C13H21NO3S B5048595 Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine

Cat. No.: B5048595
M. Wt: 271.38 g/mol
InChI Key: AIOVBZACLPRFRV-UHFFFAOYSA-N
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Description

Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is an organic compound with a complex structure that includes a sulfonyl group, a methoxy group, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine typically involves multiple steps, including the introduction of the sulfonyl group and the methoxy group onto the phenyl ring, followed by the attachment of the diethylamine moiety. Common reagents used in these reactions include sulfonyl chlorides, methoxy reagents, and diethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in the study of enzyme interactions and as a probe for biochemical pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites, while the methoxy and dimethylphenyl groups may enhance binding affinity and specificity. These interactions can modulate biochemical pathways and lead to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl[(2-methoxyphenyl)sulfonyl]amine
  • Diethyl[(4,5-dimethylphenyl)sulfonyl]amine
  • Diethyl[(2-methoxy-4-methylphenyl)sulfonyl]amine

Uniqueness

Diethyl[(2-methoxy-4,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both methoxy and dimethyl groups on the phenyl ring, which can significantly influence its chemical reactivity and binding properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

N,N-diethyl-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-14(7-2)18(15,16)13-9-11(4)10(3)8-12(13)17-5/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOVBZACLPRFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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